molecular formula C10H16ClF2NO2 B13461580 Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B13461580
M. Wt: 255.69 g/mol
InChI Key: XOGJEELOXVCIOD-UHFFFAOYSA-N
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Description

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a synthetic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. The 8-azabicyclo[3.2.1]octane scaffold is central to this compound, making it a significant subject of study due to its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective desymmetrization of achiral tropinone derivatives or the de novo construction of the basic tropane scaffold using chiral auxiliary methodology or enantioselective catalysis . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemical outcome.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .

Properties

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.69 g/mol

IUPAC Name

ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H

InChI Key

XOGJEELOXVCIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1(F)F)CNC2.Cl

Origin of Product

United States

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